2-chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Description
2-Chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (CAS RN: 757192-85-1) is a halogenated pyrrole derivative with the molecular formula C₁₄H₁₂Cl₃NO and a molecular weight of 316.61 g/mol . Its structure features a 2,5-dimethylpyrrole core substituted at position 1 with a 3,5-dichlorophenyl group and at position 3 with a 2-chloroethanone moiety. The compound is characterized by high lipophilicity (XLogP3: 4.7) and a polar surface area of 22 Ų, suggesting moderate solubility in organic solvents .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO/c1-8-3-13(14(19)7-15)9(2)18(8)12-5-10(16)4-11(17)6-12/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFLRNRMGBTNSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151098 | |
| Record name | 2-Chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757192-85-1 | |
| Record name | 2-Chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=757192-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone involves several steps. One common method includes the reaction of 3,5-dichlorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst to form the intermediate product. This intermediate is then chlorinated using thionyl chloride to yield the final compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity .
Chemical Reactions Analysis
2-chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the reactions . Major products formed from these reactions include various substituted derivatives and functionalized compounds .
Scientific Research Applications
Organic Synthesis
2-Chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is utilized as a versatile intermediate in organic synthesis. It can undergo various chemical reactions including:
- Oxidation : Converting to ketones or carboxylic acids using oxidizing agents like potassium permanganate.
- Reduction : Transforming into alcohols or amines with lithium aluminum hydride or sodium borohydride.
- Substitution : Engaging in nucleophilic substitution reactions to replace chlorine with hydroxyl or amino groups.
These reactions make it a crucial component in developing more complex organic molecules.
Biological Research
In the field of biology, this compound is significant for its role in proteomics and cellular studies. It is employed to investigate protein interactions and functions, particularly in understanding metabolic pathways where it may inhibit specific enzymes. Such studies are vital for elucidating disease mechanisms and discovering new therapeutic targets.
Pharmaceutical Development
The compound serves as a precursor in synthesizing pharmaceutical agents with potential therapeutic effects. Its structural features enable the design of drugs targeting various diseases, including cancer and infectious diseases. The ability to modify its structure through chemical reactions enhances its utility in drug discovery .
Material Science
In industrial applications, this compound is explored for developing new materials and chemical processes. Its properties can be harnessed to create innovative substances with specific functionalities tailored for various applications.
Case Study 1: Synthesis of Anticancer Agents
Researchers have utilized this compound as a key intermediate in synthesizing novel anticancer agents. The compound's ability to undergo selective modifications has led to the development of derivatives that exhibit enhanced cytotoxicity against cancer cell lines. Studies demonstrated that these derivatives effectively inhibited tumor growth in preclinical models.
Case Study 2: Enzyme Inhibition Studies
A study investigating the enzyme inhibition capabilities of this compound revealed its potential as a therapeutic agent against metabolic disorders. By targeting specific enzymes involved in metabolic pathways, researchers found that the compound could modulate enzyme activity, leading to significant changes in cellular metabolism. This finding underscores its relevance in drug development aimed at treating metabolic diseases .
Mechanism of Action
The mechanism of action of 2-chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds differ in substituents on the pyrrole ring or the aryl/alkyl groups attached. Below is a systematic comparison:
Variations in Aryl Substituents
Variations in Alkyl/Functional Groups
Data Tables
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | 4-Chlorophenyl Analog | 3-Fluorophenyl Analog | IU1 (USP14 Inhibitor) |
|---|---|---|---|---|
| Molecular Weight | 316.61 | 282.17 | 267.70 | 300.37 |
| Halogen Count | 3 Cl | 2 Cl | 1 Cl, 1 F | 1 F |
| XLogP3 | 4.7 | ~4.0 | ~3.5 | 3.1 |
| Synthetic Yield (Reported) | N/A | N/A | N/A | N/A |
Table 2: Substituent Impact on Reactivity
Biological Activity
2-Chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a compound of interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by case studies and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Intermediate : The reaction of 3,5-dichlorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a catalyst.
- Chlorination : The intermediate is chlorinated using thionyl chloride to yield the final compound.
This compound has a molecular weight of 316.6 g/mol and is characterized by its unique structure that includes a pyrrole ring, which contributes to its biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting various cellular processes.
- Receptor Binding : The compound can bind to receptors, altering their activity and leading to physiological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Recent studies have demonstrated its potential as an antimicrobial agent. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 µg/mL |
| Escherichia coli | 10 µg/mL |
These findings suggest that the compound is more effective against Gram-positive bacteria compared to Gram-negative bacteria .
Anticancer Properties
Preliminary studies have suggested that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways that control cell proliferation and survival .
Neuropharmacological Effects
There is emerging evidence that pyrrole derivatives can interact with neurotransmitter systems, potentially offering therapeutic effects for neurological disorders. For example, compounds related to this structure have been explored for their ability to modulate dopamine receptors, which are critical in treating conditions like schizophrenia and substance use disorders .
Case Studies
- Antibacterial Evaluation : A study evaluated various pyrrole derivatives for antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound displayed significant activity with an MIC comparable to established antibiotics .
- Neuropharmacological Research : In vitro studies indicated that derivatives of pyrrole could act as selective antagonists for dopamine receptors, suggesting potential applications in treating psychostimulant use disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone, and how can reaction conditions be optimized?
- Answer : A common method involves refluxing the intermediate (e.g., 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanimine hydrochloride) in water, followed by crystallization from methanol. Optimization includes adjusting reflux duration (e.g., 1–4 hours) and solvent selection (e.g., methanol for recrystallization) to improve yields (69% reported in one protocol) . Key parameters to monitor include temperature (45–50°C for derivative synthesis) and stoichiometry of reagents like potassium carbonate .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?
- Answer :
- IR spectroscopy : The carbonyl (C=O) stretch appears at ~1685 cm⁻¹ .
- NMR :
- ¹H-NMR: Look for methyl group signals (δ 1.94–2.22 ppm) and aromatic protons (δ 6.48–7.56 ppm) .
- ¹³C-NMR: Key peaks include the carbonyl carbon (δ 186.80 ppm) and pyrrole ring carbons (δ 107.40–136.09 ppm) .
- Mass spectrometry : The molecular ion [M+1]⁺ is observed at m/z 332.0 .
Q. How can researchers validate the purity of synthesized batches, and what analytical standards are recommended?
- Answer : Use HPLC with UV detection or GC-MS for purity assessment. Compare retention times and spectral data with reference standards. Recrystallization from 2-propanol or methanol is advised to remove impurities .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties of this compound, and how do they align with experimental data?
- Answer : Density Functional Theory (DFT) can model frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces. For example, TDDFT studies on similar pyrrole derivatives correlate computed excitation energies with UV-Vis spectra. Validate results using experimental NMR chemical shifts and IR vibrational modes .
Q. How does the substitution pattern (e.g., 3,5-dichlorophenyl vs. 4-trifluoromethoxy groups) influence reactivity in nucleophilic acyl substitution reactions?
- Answer : Electron-withdrawing groups (e.g., Cl, CF₃O) enhance the electrophilicity of the ketone, favoring nucleophilic attack. For instance, 3,5-dichlorophenyl substituents increase the compound’s stability under acidic conditions compared to methoxy derivatives .
Q. What strategies can be employed to design analogs of this compound for structure-activity relationship (SAR) studies in medicinal chemistry?
- Answer :
- Core modifications : Vary the pyrrole ring substituents (e.g., methyl groups at positions 2 and 5) to alter steric effects.
- Side-chain diversification : Replace the chloroacetyl group with other electrophilic moieties (e.g., bromo or nitro groups).
- Computational screening : Use molecular docking to predict binding affinities with target proteins before synthesis .
Contradictions and Resolutions
- Spectral Data Variability : Minor shifts in NMR signals may arise from solvent effects or crystallinity. Always report solvent and instrument frequency (e.g., 400 MHz vs. 500 MHz) .
- Synthetic Yields : Discrepancies in yields (e.g., 69% vs. lower values) often stem from impurity levels in starting materials. Use purified reagents and inert atmospheres for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
